molecular formula C7H7NO3 B2499518 Methyl (E)-3-(1,3-oxazol-4-yl)prop-2-enoate CAS No. 1564056-22-9

Methyl (E)-3-(1,3-oxazol-4-yl)prop-2-enoate

Cat. No. B2499518
CAS RN: 1564056-22-9
M. Wt: 153.137
InChI Key: ORDFEFUCSQSHLO-NSCUHMNNSA-N
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Description

Methyl (E)-3-(1,3-oxazol-4-yl)prop-2-enoate is a compound that is likely to possess interesting chemical properties due to the presence of an oxazole ring and an enoate moiety. While the specific compound is not directly studied in the provided papers, similar compounds with oxazole rings and enoate groups have been synthesized and analyzed, which can give insights into the chemical behavior of Methyl (E)-3-(1,3-oxazol-4-yl)prop-2-enoate.

Synthesis Analysis

The synthesis of compounds with oxazole rings and enoate groups typically involves cyclization reactions or condensation reactions. For instance, the synthesis of alkyl 4-(diethoxymethyl)-3-pyridin-3-ylisoxazole-5-carboxylates involves a domino 1,3-dipolar cycloaddition and elimination starting from pyridine-3-nitrile oxide and methyl 4,4-diethoxy-3-p-tolylsulfinylbut-2-enoate, which provides a scaffold for further functionalization . Similarly, Methyl (E)-3-(1,3-oxazol-4-yl)prop-2-enoate could be synthesized through related cyclization strategies or by functionalizing existing oxazole scaffolds.

Molecular Structure Analysis

The molecular structure of compounds with oxazole and enoate features can be elucidated using spectroscopic techniques such as FT-IR, NMR, and single-crystal X-ray diffraction, as demonstrated in the synthesis and characterization of ethyl 2-(5-methyl-1,2,4-triazolo[1,5-a]pyrimidin-7-yl)pent-4-enoate . Density functional theory (DFT) calculations can also be used to optimize the molecular structure and predict vibrational frequencies, as seen in the study of (E)-methyl-4-[(2-phenylhydrazono)methyl]benzoate .

Chemical Reactions Analysis

The reactivity of compounds containing oxazole and enoate groups can be quite diverse. For example, the compound methyl (E)-4,4-dimethyl-5-oxo-2-pentenoate reacts with aminoalcohols to yield oxazolidines or tetrahydro-1,3-oxazines, which upon heating undergo retro-ene reactions to form dihydrooxazoles or dihydro-1,3-oxazines . This indicates that Methyl (E)-3-(1,3-oxazol-4-yl)prop-2-enoate could potentially participate in similar reactions, depending on the substituents and reaction conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of such compounds can be influenced by their molecular structure. For instance, the presence of the oxazole ring can impact the compound's electronic properties, as seen in the HOMO-LUMO analysis of ethyl 2-(5-methyl-1,2,4-triazolo[1,5-a]pyrimidin-7-yl)pent-4-enoate . The enoate group can contribute to the compound's reactivity in nucleophilic addition reactions. The solubility and stability of these compounds can vary with different substituents and can be studied using solvent models like IEF-PCM, as shown in the analysis of (E)-methyl-4-[(2-phenylhydrazono)methyl]benzoate .

Scientific Research Applications

Synthesis and Chemical Reactivity

Methyl (E)-3-(1,3-oxazol-4-yl)prop-2-enoate and related compounds have been explored extensively in synthetic organic chemistry for their unique reactivity and potential in generating complex molecular architectures. For example, research by Gimalova et al. (2013) highlights the synthesis of various compounds starting from l-tartaric acid, leading to the formation of unusual recyclization products. This demonstrates the compound's utility in synthesizing novel molecular structures, potentially useful in further chemical synthesis and applications in material science (Gimalova et al., 2013).

Molecular Docking and Antimicrobial Studies

Additionally, compounds structurally related to methyl (E)-3-(1,3-oxazol-4-yl)prop-2-enoate have been synthesized and evaluated for their biological activities, including antimicrobial and anticancer properties. For instance, Katariya et al. (2021) synthesized novel biologically potent compounds incorporating oxazole, pyrazoline, and pyridine units, demonstrating significant antimicrobial activity. This suggests the potential use of methyl (E)-3-(1,3-oxazol-4-yl)prop-2-enoate derivatives in developing new antimicrobial agents (Katariya et al., 2021).

Fluorescence and Spectral Studies

The compound and its derivatives have also been of interest in fluorescence and spectral studies. Baskar and Subramanian (2011) worked on biphenyl-based acrylate and methacrylate derivatives, analyzing their solubility, color, absorbance, and fluorescence properties in various solvents. Although not directly related to methyl (E)-3-(1,3-oxazol-4-yl)prop-2-enoate, this research underscores the broader interest in similar compounds for applications in material science, particularly in fluorescence-based technologies (Baskar & Subramanian, 2011).

Drug Development Potential

The exploration of methyl (E)-3-(1,3-oxazol-4-yl)prop-2-enoate derivatives extends into drug development, where their structural features are leveraged in designing new therapeutic agents. Research efforts like those by Sert et al. (2020), involving DFT/B3LYP and molecular docking analyses, signify the compound's potential in drug discovery processes, especially for targeting specific protein interactions involved in cancer treatment (Sert et al., 2020).

properties

IUPAC Name

methyl (E)-3-(1,3-oxazol-4-yl)prop-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO3/c1-10-7(9)3-2-6-4-11-5-8-6/h2-5H,1H3/b3-2+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORDFEFUCSQSHLO-NSCUHMNNSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C=CC1=COC=N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)/C=C/C1=COC=N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl (E)-3-(1,3-oxazol-4-yl)prop-2-enoate

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